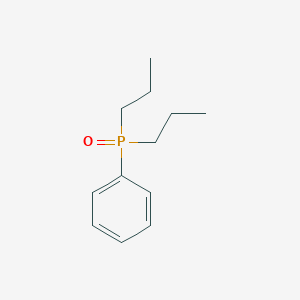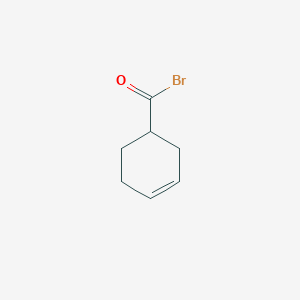
Cyclohex-3-ene-1-carbonyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-ene-1-carbonyl bromide is an organic compound with the molecular formula C7H9BrO It is a derivative of cyclohexene, featuring a bromine atom attached to the carbonyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohex-3-ene-1-carbonyl bromide can be synthesized through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohex-3-ene-1-carbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to cyclohex-3-ene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Bromination: PBr3, SOBr2
Reduction: NaBH4, LiAlH4
Oxidation: KMnO4, CrO3
Major Products Formed:
Substitution: Amides, esters, thioesters
Reduction: Cyclohex-3-ene-1-methanol
Oxidation: Cyclohex-3-ene-1-carboxylic acid
Applications De Recherche Scientifique
Cyclohex-3-ene-1-carbonyl bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclohex-3-ene-1-carbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles, while the bromine atom can be displaced in substitution reactions. These interactions facilitate the formation of various derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
- Cyclohex-3-ene-1-carboxylic acid
- Cyclohex-3-ene-1-methanol
- Cyclohex-3-ene-1-carboxamide
Comparison: Cyclohex-3-ene-1-carbonyl bromide is unique due to the presence of the bromine atom, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in forming various derivatives .
Propriétés
Numéro CAS |
73691-26-6 |
|---|---|
Formule moléculaire |
C7H9BrO |
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
cyclohex-3-ene-1-carbonyl bromide |
InChI |
InChI=1S/C7H9BrO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |
Clé InChI |
UWSRAWGEJRDRDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)C(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



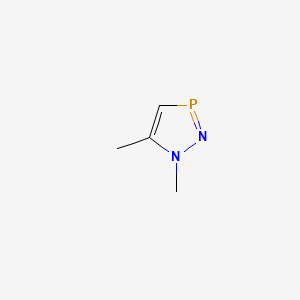
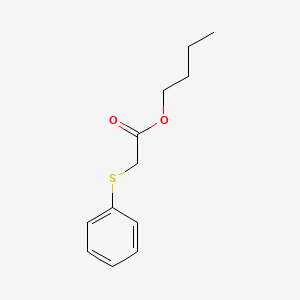
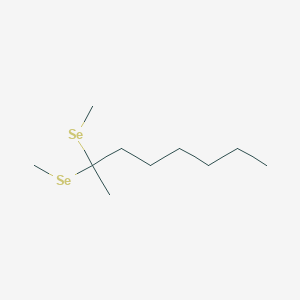

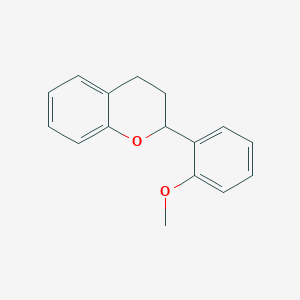


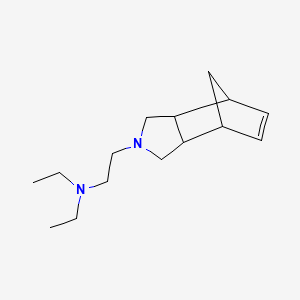
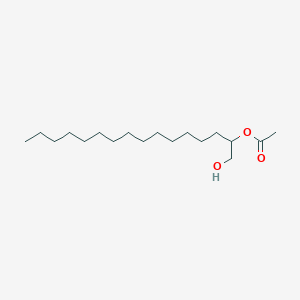
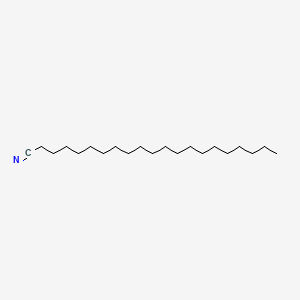
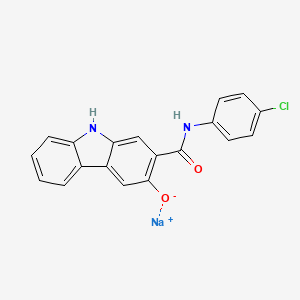
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
